rac Metanephrine-d3 Hydrochloride Salt rac Metanephrine-d3 Hydrochloride Salt Metanephrine-d3 is intended for use as an internal standard for the quantification of metanephrine by GC- or LC-MS. Metanephrine is an inactive metabolite of epinephrine. It is formed from epinephrine by catechol-O-methyl transferase (COMT). Urinary and plasma levels of metanephrine are increased in patients with pheochromocytoma, an adrenal medullary neuroendocrine tumor.
Measurement of metanephrine, a metabolite of epinephrine, is a useful tool in the diagnosis of diseases such as pheochromocytoma and adrenal medullary neoplasm. This internal standard is suitable for LC-MS/MS monitoring of metanephrine levels in plasma or urine for diagnostic testing, endocrinology, or clinical chemistry.

Brand Name: Vulcanchem
CAS No.:
VCID: VC0025782
InChI: InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i1D3;
SMILES: CNCC(C1=CC(=C(C=C1)O)OC)O.Cl
Molecular Formula: C10H16ClNO3
Molecular Weight: 236.71 g/mol

rac Metanephrine-d3 Hydrochloride Salt

CAS No.:

Cat. No.: VC0025782

Molecular Formula: C10H16ClNO3

Molecular Weight: 236.71 g/mol

* For research use only. Not for human or veterinary use.

rac Metanephrine-d3 Hydrochloride Salt -

Specification

Molecular Formula C10H16ClNO3
Molecular Weight 236.71 g/mol
IUPAC Name 4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride
Standard InChI InChI=1S/C10H15NO3.ClH/c1-11-6-9(13)7-3-4-8(12)10(5-7)14-2;/h3-5,9,11-13H,6H2,1-2H3;1H/i1D3;
Standard InChI Key HRIQFVCFOPJYEQ-NIIDSAIPSA-N
Isomeric SMILES [2H]C([2H])([2H])NCC(C1=CC(=C(C=C1)O)OC)O.Cl
SMILES CNCC(C1=CC(=C(C=C1)O)OC)O.Cl
Canonical SMILES CNCC(C1=CC(=C(C=C1)O)OC)O.Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identification

rac Metanephrine-d3 Hydrochloride Salt is identified by the Chemical Abstracts Service (CAS) registry number 1215507-88-2 . The compound's IUPAC name is 4-[1-hydroxy-2-(trideuteriomethylamino)ethyl]-2-methoxyphenol;hydrochloride . The "rac" prefix in the name indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. The "d3" designation signifies the presence of three deuterium atoms replacing hydrogen atoms in the molecule, specifically in the methyl group attached to the amine nitrogen .

Alternative names for this compound include Benzenemethanol, 4-hydroxy-3-methoxy-alpha-[(methyl-d3-amino)methyl]-, hydrochloride (1:1), (+/-)-Metanephrine-D3 hydrochloride, and 3-Methoxy Dopamine-d4 Hydrochloride (Major) . This variety of nomenclature reflects both its chemical structure and its relationship to the parent compound metanephrine, with specific notation to indicate the deuterium labeling pattern.

The compound exists as a hydrochloride salt, which enhances its stability and solubility properties compared to the free base form. The salt formation occurs at the basic nitrogen atom of the amine group, resulting in a positively charged nitrogen that is balanced by the chloride counterion. This salt formation is a common pharmaceutical and analytical strategy to improve handling properties while maintaining the essential structural features required for its intended applications.

Molecular Structure and Composition

The molecular structure of rac Metanephrine-d3 Hydrochloride Salt features a benzene ring with hydroxyl and methoxy substituents, a hydroxyethyl side chain, and a methylamine group in which the methyl hydrogens are replaced by deuterium atoms . The molecular formula is represented as C10H13D3ClNO3, highlighting the presence of three deuterium atoms in place of three hydrogen atoms in the standard metanephrine structure .

The structural arrangement includes a benzene ring with a hydroxyl group at position 4 and a methoxy group at position 3, forming the vanillyl alcohol portion of the molecule. The hydroxyethyl side chain with a trideuteriomethylamino group creates the characteristic catecholamine-like structure that is essential for its analytical utility. The molecular structure retains all the functional groups and structural features of non-deuterated metanephrine, ensuring nearly identical chemical behavior in most applications.

The molecular weight of rac Metanephrine-d3 Hydrochloride Salt is 236.71 g/mol , which is slightly higher than its non-deuterated counterpart due to the mass difference between hydrogen and deuterium atoms. This precise mass difference is critical for its application as an internal standard in mass spectrometry, providing a distinct mass signal that can be readily distinguished from the non-deuterated analyte.

Physical and Chemical Properties

Physical Characteristics

rac Metanephrine-d3 Hydrochloride Salt appears as a solid powder, typically described as white to off-white or beige in color . The physical appearance is consistent with many pharmaceutical-grade compounds and analytical standards, reflecting its high purity and crystalline nature. The compound is specifically designed for analytical and research applications, necessitating consistent physical properties and high purity levels.

The stability profile of this compound is an important consideration for its analytical applications. According to product information, rac Metanephrine-d3 Hydrochloride Salt can be stored as a powder at -20°C for up to 3 years, while solutions of the compound should be stored at -80°C with a stability period of up to 2 years . These storage recommendations reflect the need to prevent degradation through oxidation, hydrolysis, or other chemical processes that could compromise its structural integrity and analytical utility.

Solubility and Stock Solution Preparation

As a hydrochloride salt, rac Metanephrine-d3 Hydrochloride Salt exhibits enhanced water solubility compared to the free base form of metanephrine. This improved solubility facilitates its use in preparing aqueous solutions for analytical standards. The salt form is particularly advantageous for analytical applications, where consistent and complete dissolution is essential for accurate quantification.

Table 1 provides guidelines for preparing stock solutions of various concentrations, which is a common requirement in analytical applications.

Table 1: Stock Solution Preparation Guidelines for rac Metanephrine-d3 Hydrochloride Salt

Amount of CompoundTarget ConcentrationVolume of Solvent Required
1 mg1 mM4.2246 mL
5 mg5 mM4.2246 mL
10 mg10 mM4.2246 mL
1 mg5 mM0.8449 mL
5 mg25 mM0.8449 mL
10 mg50 mM0.8449 mL

These guidelines provide researchers with practical information for preparing solutions of appropriate concentration for various analytical applications. The selection of an appropriate solvent is crucial for maintaining the compound's stability in solution, with polar solvents such as water, methanol, or appropriate mixtures typically being suitable choices.

SupplierCatalog NumberAvailable QuantitiesForm
Toronto Research ChemicalsTOR-M2587625 mg, 25 mg, 50 mgSolid
Santa Cruz Biotechnologysc-20827750 mgSolid
Santa Cruz Biotechnologysc-208277A100 mgSolid
Various SuppliersTR-KIT89851 mL0.1 mg/mL in Methanol

The compound is also available as a ready-to-use solution, with at least one supplier offering it as a 0.1 mg/mL solution in methanol . This pre-dissolved format provides convenience for analytical applications where direct addition to analytical systems is preferred, eliminating the need for solution preparation and potential errors associated with weighing small quantities of solid material.

Quality Specifications

Commercial preparations of rac Metanephrine-d3 Hydrochloride Salt typically specify the purity and isotopic enrichment of the product, which are critical parameters for its application as an analytical standard. While specific purity information is limited in the search results, one source indicates a purity of 99 atom % D for the deuterium component, suggesting high isotopic enrichment . This level of isotopic purity is important for ensuring consistent analytical performance and reliable quantification in applications such as mass spectrometry.

The quality control for such analytical standards typically includes verification of chemical purity by techniques such as high-performance liquid chromatography (HPLC), confirmation of structure by nuclear magnetic resonance (NMR) spectroscopy, and assessment of isotopic enrichment by mass spectrometry. These quality parameters are essential for ensuring the reliability of the compound when used as an internal standard in quantitative analytical methods.

Biological Significance and Relationship to Metanephrine

Structural Relationship to Metanephrine

rac Metanephrine-d3 Hydrochloride Salt is a deuterated analog of metanephrine, which is a biologically significant molecule in catecholamine metabolism. Metanephrine is a metabolite of epinephrine (adrenaline) formed through the action of catechol-O-methyltransferase (COMT) . This enzyme catalyzes the addition of a methyl group to the 3-hydroxyl position of the catechol structure, representing an important mechanism for the inactivation and clearance of catecholamines in biological systems.

Analytical Applications

Role as an Internal Standard

The primary application of rac Metanephrine-d3 Hydrochloride Salt is as an internal standard in analytical methods, particularly those involving mass spectrometry. Internal standards are compounds added to samples at a known concentration to correct for variations in sample preparation, injection, and instrument response. Isotopically labeled compounds like rac Metanephrine-d3 Hydrochloride Salt are ideal internal standards because they behave almost identically to the analyte of interest during sample preparation and analysis but can be distinguished by their different mass.

In the context of metanephrine analysis, the deuterated analog provides a reliable reference point for quantification. When added to a biological sample at the beginning of the analytical procedure, it undergoes the same extraction, purification, and detection steps as the endogenous (non-deuterated) metanephrine. Any losses or variations in recovery that affect the analyte will similarly affect the internal standard, allowing for mathematical correction and improved accuracy in the final quantification.

The presence of three deuterium atoms in the molecule creates a mass difference of 3 Da (daltons) compared to non-deuterated metanephrine, which is sufficient for reliable discrimination by mass spectrometric detectors. This mass difference is large enough to prevent signal overlap while maintaining nearly identical chemical behavior during chromatographic separation and ionization processes. The result is highly accurate and precise quantification, which is essential for clinical diagnostics and research applications involving metanephrine.

Mass Spectrometry Applications

The non-deuterated metanephrine hydrochloride has been used to develop an online solid-phase extraction coupled with HPLC-tandem mass spectrometric detection method for the concentration of metanephrine in free plasma . In such methods, rac Metanephrine-d3 Hydrochloride Salt would serve as the internal standard, enabling accurate quantification by providing a reference compound with known concentration.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents one of the most powerful analytical techniques for the detection and quantification of metabolites in complex biological matrices. The high sensitivity and specificity of this approach, combined with the use of deuterated internal standards like rac Metanephrine-d3 Hydrochloride Salt, enable researchers to detect metanephrine at very low concentrations with high accuracy.

The specific chromatographic conditions and mass spectrometric parameters for methods utilizing this internal standard would be optimized based on the specific analysis requirements. Typical approaches might include reversed-phase chromatography for separation, followed by electrospray ionization and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for detection. The deuterated internal standard would be expected to elute at nearly the same retention time as non-deuterated metanephrine but would be differentiated by its unique mass-to-charge ratio and fragment ions.

Research Applications Beyond Analytical Standards

Metabolic Research

Beyond its primary application as an analytical standard, rac Metanephrine-d3 Hydrochloride Salt has potential utility in various research contexts related to catecholamine metabolism and function. Researchers studying the biochemical pathways involving epinephrine and its metabolites may use this compound to trace metabolic transformations, identify intermediate compounds, or validate analytical methods.

The compound may also be valuable in studies investigating the pharmacokinetics and pharmacodynamics of catecholamines and their metabolites. By using the deuterated analog as a tracer, researchers can distinguish between exogenously administered compounds and endogenous molecules, enabling more precise tracking of distribution, metabolism, and elimination processes. This approach can provide insights into how these compounds behave in biological systems under various conditions or disease states.

Method Development

rac Metanephrine-d3 Hydrochloride Salt plays a crucial role in the development and validation of analytical methods for metanephrine quantification. The availability of this well-characterized deuterated standard facilitates the optimization of sample preparation procedures, chromatographic separations, and mass spectrometric detection parameters. This is particularly important for complex biological matrices such as plasma, urine, or tissue samples, where matrix effects and interfering compounds can complicate accurate analysis.

Method development applications include:

  • Optimization of extraction efficiency from various biological matrices

  • Evaluation of matrix effects on ionization and detection

  • Determination of method linearity, accuracy, and precision

  • Assessment of limits of detection and quantification

  • Validation of method robustness and reproducibility

Each of these aspects benefits from the availability of a deuterated internal standard that closely mimics the behavior of the target analyte while providing a distinct analytical signal.

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